Zafirlukast m-Tolyl Isomer

説明

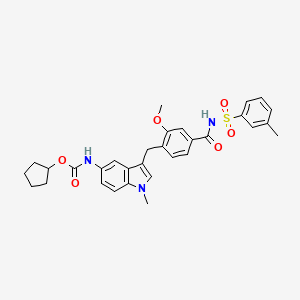

Zafirlukast m-Tolyl Isomer is a chemical compound with the molecular formula C31H33N3O6S and a molecular weight of 575.7 g/mol . It is a derivative of Zafirlukast, a leukotriene receptor antagonist used primarily in the treatment of asthma . The m-Tolyl Isomer is one of the positional isomers of Zafirlukast, distinguished by the position of the tolyl group on the benzene ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Zafirlukast m-Tolyl Isomer involves several steps, including the formation of the indole core, sulfonylation, and carbamate formation . The key steps are as follows:

Formation of Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

Sulfonylation: The indole nitrogen is sulfonylated using a sulfonyl chloride derivative, such as m-tolylsulfonyl chloride, in the presence of a base like triethylamine.

Carbamate Formation: The final step involves the formation of the carbamate ester by reacting the sulfonylated indole with cyclopentyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Fischer indole synthesis and automated systems for sulfonylation and carbamate formation to ensure high yield and purity .

化学反応の分析

Types of Reactions

Zafirlukast m-Tolyl Isomer undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol group.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Amino or thio derivatives.

科学的研究の応用

Zafirlukast m-Tolyl Isomer has several scientific research applications:

作用機序

Zafirlukast m-Tolyl Isomer acts as a leukotriene receptor antagonist. It blocks the action of cysteinyl leukotrienes on the CysLT1 receptors, reducing airway constriction, mucus build-up, and inflammation in the lungs . This mechanism is similar to that of Zafirlukast, which is used in the treatment of asthma .

類似化合物との比較

Similar Compounds

Zafirlukast: The parent compound, used as a leukotriene receptor antagonist in asthma treatment.

Montelukast: Another leukotriene receptor antagonist with a similar mechanism of action.

Pranlukast: A leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.

Uniqueness

Zafirlukast m-Tolyl Isomer is unique due to the specific position of the tolyl group, which may influence its binding affinity and selectivity for leukotriene receptors. This positional isomerism can lead to differences in pharmacokinetics and pharmacodynamics compared to other leukotriene receptor antagonists .

生物活性

Zafirlukast, a leukotriene receptor antagonist primarily used in the treatment of asthma, has shown significant potential beyond its initial application. The m-tolyl isomer of zafirlukast has been identified as a compound with notable biological activity, particularly in the context of cancer treatment and platelet function modulation. This article delves into the biological activity of the zafirlukast m-tolyl isomer, supported by various case studies and research findings.

Overview of this compound

The this compound is a derivative of zafirlukast, characterized by its molecular formula and a molecular weight of approximately 575.68 g/mol. This compound has garnered attention due to its broad-spectrum inhibitory effects on thiol isomerases, enzymes that play critical roles in various physiological processes, including cancer progression and platelet activation.

This compound acts primarily as a pan-thiol isomerase inhibitor . It inhibits several thiol isomerases such as protein disulfide isomerase (PDI), ERp57, ERp5, and thioredoxin. These enzymes are crucial for maintaining redox balance within cells and modulating cell signaling pathways. The inhibition of these enzymes leads to:

- Reduced cancer cell proliferation : Studies have shown that zafirlukast can inhibit the growth of multiple cancer cell lines with an IC50 in the low micromolar range .

- Antithrombotic effects : The compound diminishes platelet activation and aggregation without impairing hemostatic responses, making it a potential candidate for thrombosis prevention .

In Vitro Studies

- Cancer Cell Lines : this compound demonstrated significant inhibition of ovarian cancer cell lines. In xenograft models, treatment resulted in statistically significant reductions in tumor size compared to controls .

- Platelet Function : In vitro assays revealed that zafirlukast decreased platelet aggregation and adhesion, indicating its potential use in managing thrombotic disorders .

In Vivo Studies

- Xenograft Models : In an ovarian cancer model, zafirlukast significantly reduced both the number and size of metastatic tumors in the lungs compared to untreated controls. When combined with chemotherapy, it enhanced therapeutic efficacy by reducing tumor growth further .

- Thrombosis Models : In murine models, zafirlukast exhibited antithrombotic properties without causing excessive bleeding, highlighting its safety profile for potential clinical use .

Case Studies

- Pilot Clinical Trial in Ovarian Cancer : A pilot study involving women with relapsed ovarian cancer indicated that treatment with zafirlukast significantly reduced the rate of rise of CA-125 levels, a tumor marker for ovarian cancer, without severe adverse events reported .

- Thrombotic Disorders : A study focusing on patients with thrombotic conditions demonstrated that zafirlukast effectively inhibited thrombus formation while maintaining normal hemostatic function .

Comparative Analysis of Biological Activity

| Compound | Activity Type | IC50 (µM) | Effect on Platelets | Effect on Tumor Growth |

|---|---|---|---|---|

| This compound | Thiol Isomerase Inhibition | Low Micromolar | Decreased aggregation | Significant reduction |

| Zafirlukast (parent compound) | Leukotriene Receptor Antagonism | Not specified | Standard inhibition | Moderate reduction |

特性

IUPAC Name |

cyclopentyl N-[3-[[2-methoxy-4-[(3-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N3O6S/c1-20-7-6-10-26(15-20)41(37,38)33-30(35)22-12-11-21(29(17-22)39-3)16-23-19-34(2)28-14-13-24(18-27(23)28)32-31(36)40-25-8-4-5-9-25/h6-7,10-15,17-19,25H,4-5,8-9,16H2,1-3H3,(H,32,36)(H,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQBGQANHHFUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655286 | |

| Record name | Cyclopentyl [3-({2-methoxy-4-[(3-methylbenzene-1-sulfonyl)carbamoyl]phenyl}methyl)-1-methyl-1H-indol-5-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159195-69-3 | |

| Record name | Zafirlukast m-tolyl isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159195693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentyl [3-({2-methoxy-4-[(3-methylbenzene-1-sulfonyl)carbamoyl]phenyl}methyl)-1-methyl-1H-indol-5-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZAFIRLUKAST M-TOLYL ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ3N9DHQ7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。